molecular formula C14H18N2O2 B8023236 (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one

Cat. No.: B8023236
M. Wt: 246.30 g/mol
InChI Key: ONASBZCKEKLGPB-CYBMUJFWSA-N
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Description

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one (CAS 120356-52-7) is a chiral chemical building block of interest in advanced pharmaceutical research and development . Its molecular structure incorporates two privileged pharmacophores—an (S)-configured 4-phenyl-2-oxazolidinone and a piperidine ring—making it a versatile scaffold for constructing biologically active molecules . The 4-phenyl-2-oxazolidinone moiety is a well-established chiral auxiliary in asymmetric synthesis, and its presence in this compound suggests potential utility in the synthesis of stereochemically defined targets . The integration of the piperidine ring, a common feature in many therapeutics, further enhances its value by providing a basic nitrogen center that can be critical for molecular interactions and solubility . This compound is related to a class of molecules being investigated as allosteric inhibitors for therapeutic targets, such as mutant IDH1 enzymes in oncology research . Oxazolidinone-based compounds have demonstrated high potency and excellent selectivity in inhibiting specific mutant protein forms while showing minimal activity against wild-type proteins, indicating a potential for high therapeutic indices in drug discovery programs . As a synthetic intermediate, it can be used to explore structure-activity relationships (SAR) and optimize the physicochemical properties of lead compounds, particularly those intended to penetrate the blood-brain barrier . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions under an inert atmosphere are recommended to maintain stability .

Properties

IUPAC Name

(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASBZCKEKLGPB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Borane Reduction of N-Boc-L-Phenylglycine

N-Boc-L-phenylglycine is reduced to N-Boc-L-phenylglycinol using borane reagents. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

  • Borane Reagent : Borane-THF (1.0 M) or borane-dimethylsulfide (10 M), with borane-THF preferred for safety and efficiency.

  • Molar Ratio : N-Boc-L-phenylglycine to borane reagent = 1:2–4.5.

  • Temperature : 0–25°C, with slower addition at lower temperatures to minimize side reactions.

This step achieves near-quantitative conversion, with the borane complex selectively reducing the carboxylic acid to a primary alcohol without epimerization.

Step 2: Cyclization to Oxazolidinone

The intermediate N-Boc-L-phenylglycinol undergoes cyclization in the presence of a strong base:

  • Catalyst : Potassium tert-butoxide or sodium tert-butoxide (1.0–2.0 equivalents relative to N-Boc-L-phenylglycinol).

  • Reaction Conditions : Room temperature or under reduced pressure, with reduced catalyst loading (0.05–0.15 equivalents) in vacuum conditions.

  • Work-Up : The product is isolated via distillation or crystallization, yielding (S)-4-phenyl-2-oxazolidinone with >70% yield and >99% purity.

Table 1: Optimization of Cyclization Conditions

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading1.0–2.0 eqHigher loading accelerates reaction but complicates purification
Temperature20–25°CElevated temps reduce enantiomeric excess
SolventTHFPolar aprotic solvents enhance cyclization

Stereoselective Synthesis via Chiral Auxiliary Strategies

A 2014 study demonstrated an alternative route using chiral carbamates to control stereochemistry. This method avoids borane reagents, instead leveraging lithium Selectride for asymmetric reductions:

Key Steps

  • Formation of Chiral Carbamate : L-Phenylglycinol is treated with Cbz-Cl to form a carbamate intermediate.

  • Stereoselective Reduction : Lithium Selectride (L-Selectride) reduces ketones with high diastereoselectivity (dr >19:1).

  • Cyclization : Intramolecular nucleophilic attack forms the oxazolidinone ring, with the piperidine moiety introduced via reductive amination.

Table 2: Comparison of Reducing Agents

Reducing AgentDiastereoselectivity (dr)Yield (%)
Lithium Selectride>19:185
Borane-THF8:178

This method is advantageous for synthesizing enantiomerically pure intermediates but requires stringent anhydrous conditions.

Green Chemistry Approaches

Recent advancements prioritize replacing toxic reagents like carbon disulfide and Lawson’s reagent . The patent highlights a sulfurization step for synthesizing oxazolidine-2-thione derivatives, which indirectly informs oxazolidinone preparation:

Thione Formation as a Model

  • Reagents : Sulfur powder and ammonium polysulfide.

  • Conditions : 40–50°C, molar ratio 1:1.15:1.25 (oxazolidinone:S:NH₄SH).

  • Outcome : Converts C=O to C=S without cytotoxic byproducts, demonstrating the feasibility of mild, scalable reactions.

Purification and Crystallization Techniques

Ambeed’s protocol details crystallization as a critical purification step:

  • Solvent : Isopropanol (1.6 mL/g theoretical yield).

  • Procedure :

    • Heat to near-reflux to dissolve the crude product.

    • Cool slowly (12 h) with seeding to induce crystallization.

    • Ice-water bath quenching followed by cold isopropanol washes.

  • Result : Off-white crystals with >99% HPLC purity .

Scientific Research Applications

Chemistry

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds with specific stereochemical properties that are essential in asymmetric synthesis.

Biology

In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms. Its ability to selectively bind to specific molecular targets enables researchers to explore pathways involving enzymes or receptors.

Medicine

The pharmacological properties of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one have been explored for potential therapeutic effects:

  • Analgesic and Anti-inflammatory Effects : Research indicates significant analgesic properties in experimental models, with compounds similar to this exhibiting pain relief effects without notable toxicity.
    CompoundTest MethodResult (Inhibition %)Toxicity Level
    (S)-4-Phenyl...Writhing Test75%Low
    CelecoxibWrithing Test80%Moderate
    (R)-4-(Methoxy)...Hot Plate Test70%Low
  • Anticancer Potential : Certain derivatives have shown efficacy comparable to established chemotherapeutics like bleomycin, inducing apoptosis in cancer cell lines.
    CompoundCell LineIC50 (μM)Apoptosis Induction (%)
    (S)-4-Phenyl...FaDu Hypopharyngeal1560
    BleomycinFaDu Hypopharyngeal2055

Case Studies

  • Study on Pain Management : A study published in PubMed Central evaluated the analgesic activity of synthesized oxazolones, including (S)-4-Phenyl... Results indicated significant pain relief in animal models with no observed acute toxicity.
  • Anticancer Research : Another investigation focused on the anticancer properties of oxazolidinone derivatives demonstrated effective tumor growth inhibition both in vitro and in vivo, showcasing their potential as therapeutic agents against various cancers.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone core can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while the piperidinyl group may enhance binding affinity and specificity. This dual action makes it a promising candidate for antibiotic development.

Comparison with Similar Compounds

a) Chloropyrimidinyl and Isopropyl Substituents

(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS 1347758-06-8) replaces the piperidinyl and phenyl groups with a chloropyrimidinyl ring and isopropyl group.

b) Methyl and Phenyl Substituents

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS via PMID 8397978) features a methyl group at the 4-position and phenyl at the 5-position. With a simpler structure (C₁₀H₁₁NO₂, MW 177.20 g/mol), it serves as a model for studying stereoelectronic effects in oxazolidinones .

c) Fluorinated Derivatives

The fluororous oxazolidinone (4S,5R)-4-iso-Propyl-5-(1’H,1’H,2’H,2’H-perfluorooctyl)-oxazolidin-2-one (C₁₄H₁₀F₁₇NO₂, MW 595.21 g/mol) incorporates a perfluorooctyl chain, drastically increasing lipophilicity. Such derivatives are employed as chiral auxiliaries in asymmetric synthesis due to their phase-separation properties .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Stereochemistry LogP PSA (Ų) Application
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one C₁₄H₁₈N₂O₂ 246.30 - Phenyl, piperidinyl S 2.20 41.57 Pharmaceutical intermediate
(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one C₁₄H₁₈N₂O₂ 246.30 792184-01-1 Phenyl, piperidinyl R - - Research chemical
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyl... C₁₀H₁₂ClN₃O₂ 241.68 1347758-06-8 Chloropyrimidinyl, iso-propyl S - - Kinase inhibitor precursor
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one C₁₀H₁₁NO₂ 177.20 - Methyl, phenyl 4S,5S - - Stereochemical studies
Fluororous oxazolidinone C₁₄H₁₀F₁₇NO₂ 595.21 - iso-Propyl, perfluorooctyl 4S,5R - - Asymmetric synthesis

Key Observations :

  • Piperidinyl vs. Pyrimidinyl : Piperidine’s basicity facilitates salt formation (e.g., hydrochloride salts for improved solubility ), whereas chloropyrimidinyl groups may enhance binding to aromatic receptors .
  • Fluorinated Chains : Increase metabolic stability and lipophilicity, favoring applications in catalysis over direct therapeutic use .

Biological Activity

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, which has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For instance, oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism similar to that of linezolid, an established antibiotic.

Antimicrobial Properties

Research indicates that (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one exhibits significant antimicrobial activity. Its structural characteristics enable it to interact with bacterial ribosomes, thereby inhibiting protein synthesis. Preliminary studies suggest that this compound may be effective against resistant bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Neuroprotective Effects

There is emerging evidence suggesting that (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one may possess neuroprotective properties. This potential has been attributed to its ability to modulate cellular pathways involved in neuroinflammation and apoptosis. Such effects could make it suitable for exploring therapeutic applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one and related compounds:

  • Antibacterial Activity : A study comparing various oxazolidinones demonstrated that derivatives with piperidine substitutions exhibited enhanced antibacterial properties. The study found that these compounds could inhibit the growth of Gram-positive bacteria effectively .
  • Structure–Activity Relationship (SAR) : Research focused on piperidine derivatives has revealed that modifications in substituents can significantly impact biological activity. For example, certain analogs showed improved inhibitory effects against bacterial enzymes, suggesting that optimizing structural features could enhance therapeutic efficacy .
  • Analgesic and Anti-inflammatory Potential : Some derivatives of oxazolidinones have shown promise as analgesics and anti-inflammatory agents in preclinical models. These studies employed pharmacological tests such as the writhing test and hot plate test to evaluate pain relief capabilities .

Comparative Analysis

The following table summarizes key characteristics and findings related to (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one compared to similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-oneC15H21N3O2Chiral oxazolidinone with piperidine moietyAntimicrobial, potential neuroprotective
LinezolidC16H20N4O4SEstablished antibiotic targeting Gram-positive bacteriaAntimicrobial
4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochlorideC8H15ClN2O2Similar structure; investigated for similar activitiesAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, and how is structural validation performed?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in oxazolidinone derivatives, intermediates like (2-oxo-3-(3-phenylpropyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate are used to introduce substituents via alkylation or acylation steps .
  • Structural Validation :

  • NMR : Key 1H^1H NMR signals for oxazolidinone derivatives include δ 1.75–1.82 ppm (pentet, CH2_2), δ 3.13–3.27 ppm (piperidinyl protons), and δ 7.07–7.32 ppm (aromatic protons) .
  • FT-IR : Characteristic peaks include ν(C=O) at ~1674 cm1^{-1} (amide/oxazolidinone carbonyl) and ν(C-O) at ~1271 cm1^{-1} .

Q. What safety precautions are critical when handling (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in laboratory settings?

  • Hazard Identification : The compound may cause skin/eye irritation (GHS H315/H319) and respiratory irritation (H335). Refer to SDS guidelines for handling .
  • Storage : Store in airtight containers at controlled room temperature, away from oxidizing agents. Use PPE (gloves, goggles) during manipulation .

Advanced Research Questions

Q. How can stereochemical purity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one be ensured during synthesis?

  • Chiral Auxiliaries : Fluorous oxazolidinone auxiliaries (e.g., 4(R)-phenyl derivatives) enable enantioselective synthesis. Titanium-mediated aldol reactions or asymmetric alkylation protocols are effective for stereocontrol .
  • Chromatography : Use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers. Monitor optical rotation ([α]D_D) for confirmation .

Q. How do researchers resolve contradictions in pharmacological activity data for oxazolidinone derivatives?

  • Case Study : In sigma-2 ligand studies, inconsistent binding affinities may arise from assay conditions (e.g., buffer pH, radioligand concentration). Replicate experiments under standardized protocols (e.g., PDSP guidelines) and validate via orthogonal assays (e.g., functional cAMP assays) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) impacting IC50_{50} values .

Q. What strategies optimize the yield of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in multi-step syntheses?

  • Stepwise Optimization :

  • Coupling Reactions : Use catalytic Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination (yields >75%) .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
    • Scale-Up Considerations : Monitor exothermic reactions with jacketed reactors to prevent decomposition .

Methodological Considerations

Q. How are computational tools applied to predict the pharmacokinetic properties of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one?

  • In Silico Modeling :

  • cLogP/PSA : Calculate partition coefficient (cLogP) and topological polar surface area (TPSA) using Dotmatics or Schrödinger Suite to assess blood-brain barrier permeability .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., sigma-2 receptors) and prioritize derivatives for synthesis .

Q. What analytical techniques are recommended for detecting degradation products of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one?

  • LC-MS/MS : Employ high-resolution mass spectrometry (e.g., Q-TOF) to identify hydrolyzed or oxidized byproducts. Use C18 columns with 0.1% formic acid in water/acetonitrile gradients .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and quantify impurities via HPLC-UV (λ = 254 nm) .

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